REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([OH:12])=[C:10]([O:13][CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH2:15](Cl)Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH2:15]1[O:12][C:11]2[C:2](=[C:3]([CH:8]=[CH:9][C:10]=2[O:13][CH3:14])[C:4]([O:6][CH3:7])=[O:5])[O:1]1 |f:2.3.4|
|
Name
|
|
Quantity
|
16.12 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)OC)C=CC(=C1O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The potassium carbonate was filtered
|
Type
|
CUSTOM
|
Details
|
the DMF was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was poured into ice-water
|
Type
|
WAIT
|
Details
|
let stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated product 122 was filtered
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Type
|
CUSTOM
|
Details
|
was recrystallized from methanol as brilliant long needles, m.p. 122°-124° C
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C1OC2=C(C(=O)OC)C=CC(=C2O1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |